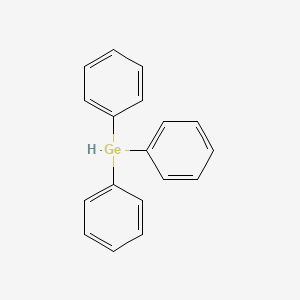

Triphenylgermane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Comprehensive Technical Guide to Germanium Hydrides: Synthesis, Properties, and Applications

Executive Summary

Germanium hydrides represent a specialized class of organometallic compounds with unique reactivity patterns and potential applications spanning from catalysis to biomedical fields. These compounds, particularly germanium(II) hydrides (also known as germylene hydrides), feature low-valent germanium centers stabilized by bulky ligands and exhibit distinct structural and electronic properties. This comprehensive review synthesizes current knowledge on germanium hydrides, highlighting their synthesis through various routes including reduction of germanium(II) chloride precursors with reagents like NaBH₄ or AlH₃•NMe₃. The document details their reactivity in hydrogermylation processes, particularly with CO₂, alkynes, and ketones, and explores emerging evidence of biological activity in immunomodulation and inflammation control. Characterization data including NMR chemical shifts, IR stretching frequencies, and computational insights are systematically presented to facilitate research applications. Safety considerations are addressed, noting that while inorganic germanium compounds present potential health hazards, specific organogermanium compounds like Ge-132 demonstrate intriguing biological properties worthy of further investigation for therapeutic applications.

Introduction to Germanium Hydrides

Germanium hydrides constitute an important class of main group element compounds with significant implications in both fundamental and applied research. Germanium itself is a group 14 metalloid with an atomic number of 32 and electronic configuration [Ar] 3d¹⁰ 4s² 4p², positioning it between silicon and tin in the periodic table [1] [2]. The element exists in several oxidation states, with +2 and +4 being most common in its compounds. Germanium hydrides encompass a range of structures from simple molecular hydrides (GeH₄, Ge₂H₆, etc.) to more complex organogermanium hydrides featuring organic substituents alongside hydride ligands.

The chemistry of low-valent germanium compounds, particularly germanium(II) hydrides (germylene hydrides), has developed significantly since the first stable monomeric germylene hydride was reported by Roesky et al. in 2001 [3] [4]. These compounds are characterized by a divalent germanium center with a terminal hydride, typically stabilized through electron donor-acceptor interactions with bulky ligands [3]. The interest in germanium hydrides stems from their unique reactivity patterns that differ from their carbon and silicon analogs, their potential as catalysts in organic transformations, and their emerging biological activities that may have therapeutic implications [3] [5].

Table: Fundamental Properties of Germanium Element

| Property | Value | Reference |

|---|---|---|

| Atomic number | 32 | [1] |

| Electronic configuration | [Ar] 3d¹⁰ 4s² 4p² | [2] |

| Common oxidation states | -4, +2, +4 | [1] |

| Electronegativity (Pauling) | 2.01 | [1] |

| First ionization energy | 762 kJ/mol | [2] |

| Crystal structure | Face-centered diamond cubic | [2] |

Synthesis and Structural Features

Synthetic Methodologies

The synthesis of stable germanium(II) hydrides requires strategic ligand design and careful selection of reducing agents to prevent further reduction or decomposition. Several effective synthetic routes have been developed:

Reduction with Metal Hydrides: Treatment of β-diketiminato germylene chloride precursors ([{HC-(CMeNAr)₂}GeCl]) with NaBH₄ yields germylene hydride borane adducts ([{HC-(CMeNAr)₂}GeH(BH₃)]). The borane adduct can be selectively removed using PMe₃ as a scavenger at room temperature, producing the terminal germylene hydride ([{HC-(CMeNAr)₂}GeH]) [3].

Direct Reduction Pathway: When the same germylene chloride precursor is treated with AlH₃•NMe₃ in toluene at -4°C, a direct route to the terminal germylene hydride is achieved with 60% yield, as evidenced by a color change from yellow to orange-red [3] [4].

Digermene Route: A hydrido-digermene can be synthesized by reacting a bulky germylene chloride with L-selectride (Li[sec-Bu₃H]) in toluene at -80°C, yielding orange crystals with 52% yield. This digermene exists in equilibrium with a two-coordinate hydrido-germylene, which can be isolated as a stable adduct upon addition of DMAP (dimethylaminopyridine) at 20°C, yielding pale yellow crystals of the three-coordinate germylene hydride in 27% yield [3].

Cationic Germanium Hydrides: A germyliumylidene hydride (germylene hydride cation) was synthesized through a two-step process involving reaction of potassium bis(NHC)-borate with GeCl₂•dioxane to yield a zwitterionic germyliumylidene chloride, followed by Cl/H exchange using K[HB(s-Bu)₃] to give the germylene hydride cation in 91% yield [3].

Structural Characterization

X-ray crystallographic analyses reveal that germanium(II) hydrides typically adopt tetrahedral coordination geometries around the germanium center, bonded to the hydrogen atom, supporting ligand, and the germanium lone pair [3]. For example, the β-diketiminato germylene hydride crystallizes in the P2₁/n space group with two isostructural molecules per unit cell. Key structural parameters include:

- Ge-N bond lengths of approximately 1.989 Å

- Ge-H stretching vibrations observed at 1733 cm⁻¹ in IR spectroscopy

- Atoms-in-molecules (AIM) analysis reveals positive charge on germanium and negative charge on hydrogen, indicating significant charge transfer and Ge⁺H⁻ polarization [3]

Table: Structural Parameters of Germanium(II) Hydrides

| Parameter | Value/Observation | Technique | Reference |

|---|---|---|---|

| Ge-N bond length | ~1.989 Å | X-ray crystallography | [3] |

| Ge-H stretch | 1733 cm⁻¹ | IR spectroscopy | [3] |

| Charge distribution | Ge⁺H⁻ polarization | AIM/NBO analysis | [3] |

| Coordination geometry | Tetrahedral | X-ray crystallography | [3] |

| Electron localization | 3-center-2-electron bond (Ge₂H) | ELF analysis | [6] |

Reactivity and Catalytic Applications

Hydrogermylation Reactions

Germanium(II) hydrides participate in a wide array of hydrogenation reactions without requiring catalysts, distinguishing them from earlier Ge(IV)-H systems that often necessitated activation [3]:

CO₂ Reduction: The β-diketiminato germylene hydride reacts with carbon dioxide at room temperature to form the germylene ester of formic acid in quantitative yield. This germylene formate further reacts with lithium amidoborane (LiH₂NBH₃) at -78°C to generate lithium formate in high yield (85-95%). The germylene hydride reforms during this process, suggesting potential catalytic applications in CO₂ conversion to formic acid and eventually to methanol [3].

Reactions with Alkynes: Germanium(II) hydrides undergo 1,2-addition across alkyne triple bonds, as demonstrated in reactions with ethyl propiolate to form vinyl germylenes in excellent yields (>80%). This uncatalyzed pathway contrasts with previously reported reactions of Ge(IV)-H systems with alkynes [3].

Activated Ketones: Electrophilic ketones such as 2,2,2-trifluoroacetophenone react with germylene hydrides to form germylene alkoxides quantitatively via nucleophilic hydride addition to the carbonyl carbon. Less electrophilic ketones like acetone and benzophenone do not undergo this reaction [3].

Elemental Sulfur: Two equivalents of elemental sulfur react with germylene hydrides to yield germanium dithiocarboxylic acid analogs in moderate yields (60%), involving both insertion and oxidative addition of sulfur into the Ge(II)-H bond with a change in oxidation state from Ge(II) to Ge(IV) [3].

Catalytic Hydroboration

The acyclic amido germylene hydride has demonstrated efficiency in catalyzing hydroboration of aldehydes and ketones using the mild borane reagent HBpin (pinacolato) [3]. Key observations include:

- Aliphatic aldehydes show significantly higher turnover frequencies (TOFs: 2000-6000 h⁻¹) compared to aromatic aldehydes (TOFs < 67 h⁻¹), attributed to reduced steric hindrance and enhanced Lewis basicity of the oxygen nucleophile

- Ketones require higher catalyst loadings and react more slowly than aldehydes

- Catalytic efficiencies for most substrates exceed those of previously reported transition metal-catalyzed hydroborations using HBpin [3]

Other Significant Reactions

Nitrous Oxide: Germylene hydrides react with N₂O to form germylene hydroxides, representing the first reported Group 14 metal hydride to react with N₂O in this manner [3].

Trimethylsilyl Azide: Reactions with Me₃SiN₃ produce two products in 1:1 ratio: a germanium(II) azide (from metathesis with elimination of Me₃SiH) and a germanium(IV) diamide (proposed via oxidative addition-insertion of a nitrene intermediate) [3].

Azo and Diazo Compounds: Germylene hydrides react with ethyl diazoacetate and trimethylsilyldiazomethane to form germanium(II)-substituted hydrazone derivatives via end-on insertion mechanisms [3].

The following diagram illustrates the key reaction pathways and catalytic cycles of germanium hydrides:

Reaction network of germanium(II) hydrides with various substrates

Electronic Structure and Computational Insights

Quantum chemical calculations provide valuable insights into the electronic structure and bonding characteristics of germanium hydrides:

Small Germanium Hydride Clusters: Computational studies using multiconfigurational approaches (MCQDPT2, CASSCF, MRMP2) reveal that Ge₂H has a ²B₁ ground state with a doublet-quartet gap of approximately 39 kcal/mol. A quasidegenerate ²A₁ state lies about 2 kcal/mol above the ground state [6].

Charge Distribution: Atoms-in-molecules (AIM) and natural bond orbital (NBO) analyses consistently show positive charge on germanium and negative charge on hydrogen in GeH units, confirming the Ge⁺H⁻ polarization pattern across different germanium hydrides [3] [6].

Bonding Characteristics: Electron localization function (ELF) analysis indicates that the Ge-H bond in Ge₂H is best characterized as a three-center-two-electron bond, distinct from the bonding patterns observed in lithium-doped counterparts [6].

Relativistic Effects: For heavy element systems like germanium compounds, proper incorporation of relativistic corrections in density functional theory calculations is essential for accurately predicting properties such as NMR chemical shifts [7].

Table: Computational Analysis of Germanium Monohydrides

| Compound | Ground State | Energy Gap | Bond Character | Reference |

|---|---|---|---|---|

| GeH | Not specified | Not specified | Polar covalent (Ge⁺H⁻) | [3] |

| Ge₂H | ²B₁ | ~39 kcal/mol (doublet-quartet) | 3-center-2-electron bond | [6] |

| Ge₂H | ²A₁ | ~2 kcal/mol above ground state | Similar bonding pattern | [6] |

| Ge₃H⁺ | ¹A′ | ~6 kcal/mol (singlet-triplet) | Not specified | [6] |

| Ge₃H⁻ | ¹A₁ | Not specified | Not specified | [6] |

Biomedical Applications and Biological Activity

While much of the biomedical research focuses on organogermanium compounds generally, germanium hydrides represent important synthetic precursors and potential bioactive compounds:

Immunomodulatory Effects

Interferon Induction: Organic germanium compounds such as Ge-132 (bis(carboxyethyl germanium) sesquioxide) induce interferon activity in serum following oral administration in mice (300 mg/kg). This interferon mediates natural killer (NK) cell activation and macrophage activation [5].

Immune Activation: Ge-132 and its hydrolysate THGP (3-(trihydroxygermyl) propanoic acid) have been shown to stimulate intestinal immunity, with increased IgA levels in feces observed in mice receiving low concentrations of Ge-132 with oligosaccharides [5].

Macrophage Polarization: Ge-132 and THGP induce M1 macrophage polarization, which is significant in tumor immunology due to the ability of M1 macrophages to engulf cancer cells [5].

Anti-inflammatory Properties

Inflammatory Pathway Suppression: Germanium compounds inhibit inflammation by suppressing activation of NF-κB and MAPK pathways while reducing expression of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6 [5].

Pain Modulation: THGP prevents sulfide-induced enhancement of Ca²⁺ channel-dependent membrane currents, consequently reducing Cav3.2-dependent pain caused by exogenous and endogenous sulfides [5].

Autoimmune Disease Applications: Spirogermanium, a nitrogen heterocyclic germanium compound, suppresses autoimmune encephalomyelitis in Lewis rats at effective doses [5].

Antiviral Activity

Innate Immune Activation: THGP directly binds to the 5'-triphosphate portion of viral RNA, competing with RIG-I-mediated recognition, and simultaneously inhibits viral replication by disrupting the interaction between viral polymerase and the RNA genome [5].

Hepatitis Treatment: Propagermanium (3-oxygermylpropionic acid polymer) has been used clinically to treat chronic hepatitis B, reducing HBV replication and promoting seroconversion through enhancement of virus antigen-specific Tc cell function [5].

The following diagram illustrates the biological activities and signaling pathways modulated by germanium compounds:

Biological signaling pathways modulated by germanium compounds

Experimental Protocols

Synthesis of β-Diketiminato Germylene Hydride

Materials:

- Germylene chloride precursor ([{HC-(CMeNAr)₂}GeCl] where Ar = 2,6-iPr₂C₆H₃)

- Sodium borohydride (NaBH₄)

- Trimethylphosphine (PMe₃)

- Anhydrous toluene

- Inert atmosphere (argon or nitrogen) equipment

Procedure:

- In an inert atmosphere glove box, dissolve the germylene chloride precursor (1.0 mmol) in anhydrous toluene (30 mL) in a Schlenk flask.

- Add NaBH₄ (2.0 mmol) to the solution and reflux for 12 hours with stirring.

- Cool the reaction mixture to room temperature and remove solvent under vacuum.

- Extract the residue with toluene and filter through Celite.

- To remove the borane adduct, dissolve the crude product in toluene and add PMe₃ (1.2 equiv) at room temperature with stirring for 2 hours.

- Concentrate the solution and store at -20°C to obtain orange-red crystals of the terminal germylene hydride.

- Characterize by ( ^1 \text{H} ) NMR (Ge-H resonance typically appears at δ -10 to -30 ppm) and IR spectroscopy (Ge-H stretch ~1733 cm⁻¹) [3] [4].

Catalytic Hydroboration Protocol

Materials:

- Germylene hydride catalyst

- Aldehyde or ketone substrate

- HBpin (pinacolborane)

- Anhydrous toluene

- Internal standard for GC analysis

Procedure:

- In an inert atmosphere glove box, prepare a toluene solution of the substrate (1.0 mmol) in a reaction vial.

- Add HBpin (1.2 mmol) and germylene hydride catalyst (1-5 mol%).

- Stir the reaction mixture at room temperature or elevated temperature (25-60°C) monitoring by TLC or GC.

- Upon completion, dilute with ethyl acetate and wash with water.

- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

- Purify the product by column chromatography on silica gel.

- Calculate turnover frequency (TOF) based on conversion versus time data [3].

CO₂ Reduction Procedure

Materials:

- Germylene hydride

- Carbon dioxide (anhydrous)

- Lithium amidoborane (LiH₂NBH₃)

- Anhydrous tetrahydrofuran (THF)

Procedure:

- In an inert atmosphere glove box, dissolve germylene hydride (1.0 mmol) in anhydrous THF (20 mL) in a pressure tube.

- Charge the tube with CO₂ (1 atm) at room temperature and monitor by NMR until complete conversion to germylene formate.

- For further reduction to formate, cool the reaction mixture to -78°C and add lithium amidoborane (2.0 mmol).

- Warm slowly to room temperature and stir for 4 hours.

- Quench with aqueous acid and extract with organic solvent.

- Analyze for formic acid production by HPLC or NMR spectroscopy [3].

Conclusion and Future Perspectives

Germanium hydrides, particularly germanium(II) hydrides, represent a versatile class of compounds with unique reactivity patterns and potential applications across catalysis, synthetic chemistry, and biomedicine. Their synthesis has been optimized through various routes, providing access to stable compounds that can be thoroughly characterized by spectroscopic and computational methods. The reactivity of germylene hydrides in hydrogermylation reactions, particularly with CO₂, demonstrates their potential in environmentally relevant catalytic transformations.

The emerging biological activities of organogermanium compounds, including immunomodulation, anti-inflammatory effects, and antiviral properties, suggest promising directions for future research, though studies specifically on germanium hydrides in this context remain limited. The computational insights into their electronic structure provide a foundation for rational design of new compounds with tailored properties.

Future research directions should include:

- Development of asymmetric catalytic applications using chiral germanium hydride complexes

- Exploration of therapeutic potential of well-characterized germanium hydride compounds

- Investigation of nanostructured germanium materials derived from molecular precursors

- Advanced computational studies to predict and explain structure-activity relationships

References

- 1. - Wikipedia Germanium [en.wikipedia.org]

- 2. : Atomic Number, Germanium Configuration & Key Uses Electron [vedantu.com]

- 3. (II) Germanium - Wikipedia hydrides [en.m.wikipedia.org]

- 4. and Synthesis of Structures (II) Fluorides and Germanium † Hydrides [academia.edu]

- 5. The role of germanium in diseases: exploring its important biological... [translational-medicine.biomedcentral.com]

- 6. of Electronic Monohydrides GenH, n = 1 3 Structure Germanium [figshare.com]

- 7. Predicting the NMR chemical shifts of hydrides in SABRE-active Ir... [pubs.rsc.org]

triphenylgermane basic reactivity and characteristics

Core Characteristics of Triphenylgermane

| Property | Specification |

|---|---|

| CAS Number | 2816-43-5 [1] [2] |

| Molecular Formula | C₁₈H₁₆Ge / (C₆H₅)₃GeH [1] [2] |

| Molecular Weight | 304.96 g/mol [1] [2] |

| Appearance | White to off-white or pale yellow powder or crystals [1] [2] |

| Melting Point | 40 - 43 °C [1] [2] |

| Purity | ≥ 95% [1] |

| Storage Conditions | Store at room temperature [1] |

Reactivity and Applications Profile

This compound functions as a catalyst and precursor in synthetic and materials chemistry.

- Catalytic Application: this compound, in the form of triphenylgermyl propionate, effectively catalyzes the one-pot, multicomponent synthesis of dihydropyrimidin-2(1H)-thione derivatives (a modified Biginelli reaction). This method offers advantages of excellent yield and shorter reaction times [3].

- Role in Synthesis and Materials: It is widely utilized as a research chemical in:

- Organometallic Chemistry: Serving as a precursor for other organometallic compounds [1].

- Material Science: Investigated for developing new materials with tailored properties and used in the production of germanium-based semiconductors [1].

- Pharmaceutical Research: Its potential is being explored in drug formulation and targeting specific biological pathways [1].

Experimental and Handling Considerations

- Stability and Handling: this compound exhibits low hydrolytic sensitivity, meaning it does not readily react with water under neutral conditions [2]. This property facilitates handling in various experimental setups.

- Catalytic Reaction Protocol: An example protocol for its use as a catalyst is summarized below. The diagram illustrates the workflow for synthesizing dihydropyrimidin-2(1H)-thione derivatives.

Workflow for the catalytic synthesis using this compound

Key Steps:

- Reaction Setup: Combine the carbonyl compound, thiourea, and solvent in a round-bottom flask.

- Catalyst Addition: Add a catalytic amount of triphenylgermyl propionate.

- Reaction Execution: Heat the mixture with stirring under reflux conditions for a defined period (reaction times are generally short).

- Product Isolation: After completion, cool the mixture and isolate the product via filtration or work-up.

- Characterization: Characterize the final product using spectroscopic techniques (FT-IR, Multinuclear NMR) and potentially single-crystal XRD [3].

Key Characteristics Summary

- Versatile Reagent: this compound is a valuable compound in research, functioning both as a catalyst and a synthetic precursor.

- Proven Catalytic Efficiency: It demonstrates high efficacy in facilitating multicomponent reactions, leading to good yields of heterocyclic products.

- Broad Applicability: Its utility spans several fields, including organometallic chemistry, materials science (notably semiconductors), and pharmaceutical research.

- Practical Handling: The compound's stability under neutral conditions and at room temperature makes it relatively straightforward to handle in a laboratory setting.

References

role of triphenylgermane in organogermanium chemistry

Fundamental Properties and Synthetic Applications

The table below summarizes the key characteristics and primary synthetic roles of triphenylgermane.

| Property / Role | Description |

|---|---|

| CAS Number | 2816-43-5 [1] |

| Molecular Formula | C₁₈H₁₆Ge [1] |

| Molecular Weight | 304.96 g/mol [1] |

| Physical Form | Powder or crystals [1] |

| Melting Point | 40-43 °C [1] |

| Stability | Air-stable; Ge-C bonds do not readily react with water under neutral conditions [2] [1] |

| Primary Synthetic Role | Radical-based reducing agent and source of triphenylgermyl group [3] |

Detailed Experimental Protocol: Germyldesulfonylation

This compound is used in germyldesulfonylation reactions, a key method for converting vinyl sulfones to vinyl germanes. The following workflow details this radical-mediated process [3].

Experimental workflow for germyldesulfonylation using this compound.

This protocol converts a vinyl sulfone into an (E)-vinyl this compound product with high stereoselectivity. The radical reaction tolerates functional groups vulnerable to hydrogenolysis, making it superior to tributyltin hydride in some cases [3].

Reactivity and Functional Group Interconversion

Vinyl triphenylgermanes synthesized via germyldesulfonylation undergo further transformations, though their reactivity differs from trialkylgermanes.

| Reaction Type | Reagents/Conditions | Outcome | Key Observation |

|---|---|---|---|

| Halodegermylation | N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) | Fails for this compound products [3] | This compound products are stable under these conditions [3] |

| Protiodesilylation | Aqueous trifluoroacetic acid (TFA) | Fails for this compound products [3] | Csp²-Ge(aryl)₃ bonds are stronger and more stable than Csp²-Ge(alkyl)₃ bonds [3] |

The stability of the Csp²-Ge bond in this compound derivatives depends on the substituents at germanium, with triarylgermanes being less reactive toward electrophiles than trialkylgermanes [3].

Biological Activity and Broader Context

While this compound itself is primarily a synthetic reagent, other organogermanium compounds exhibit significant biological activity.

- THGP (3-(trihydroxygermyl)propanoic acid), the hydrolyzed derivative of Ge-132, exhibits anti-inflammatory effects by forming complexes with cis-diol-containing biomolecules like adenosine and ATP, influencing their biological activity [4]

- Spirogermanium and Ge-132 have been investigated as drugs, though clinical trials in the 1980s failed to conclusively show benefit [5]

The following diagram illustrates the anti-inflammatory signaling pathway mediated by THGP, demonstrating a key biological mechanism for organogermanium compounds.

Anti-inflammatory mechanism of THGP via adenosine complexation.

Key Takeaways

- This compound is a stable, commercially available organogermanium reagent primarily valued in synthetic chemistry for radical-mediated germyldesulfonylation reactions to construct complex molecular architectures [1] [3]

- Its derivatives exhibit distinct reactivity patterns compared to trialkylgermanes, demonstrating greater stability toward halodegermylation and protiodesilylation, which can be advantageous for synthetic strategies requiring robust functional groups [3]

- While not a major pharmaceutical agent itself, this compound belongs to a class of organogermanium compounds that includes molecules with demonstrated bioactivity, such as THGP, which operates through well-defined biological mechanisms like cis-diol complexation [4]

References

- 1. | 2816-43-5 this compound [chemicalbook.com]

- 2. - Wikipedia Organogermanium chemistry [en.wikipedia.org]

- 3. Application of germyldesulfonylation reactions to the ... [pmc.ncbi.nlm.nih.gov]

- 4. The Organogermanium Compound 3-(trihydroxygermyl) propanoic... [pmc.ncbi.nlm.nih.gov]

- 5. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

Comprehensive Application Notes and Protocols: Triphenylgermane in Catalytic Hydrogermylation

Chemical Background and Significance

Hydrogermylation represents a significant transformation in organogermanium chemistry that enables the formation of carbon-germanium bonds through the addition of germanium hydrides across unsaturated carbon-carbon bonds. Unlike the more widely studied hydrosilylation reactions, hydrogermylation reactions often demonstrate distinct reactivity patterns and selectivity profiles, making them particularly valuable in synthetic chemistry. Triphenylgermane (Ph₃GeH) stands as a prominent reagent in these transformations due to its well-balanced reactivity and stability characteristics, serving as a versatile germanium source in both stoichiometric and catalytic contexts.

The growing interest in germanium-containing compounds stems from their diverse applications in medicinal chemistry, materials science, and as synthetic intermediates. Germanium-based nucleosides, in particular, have demonstrated noteworthy biological activity, including antiviral and anticancer properties, spurring research into efficient methods for their preparation [1]. Additionally, the activation of strong carbon-fluorine bonds using germanium-based methodologies has emerged as a valuable strategy for the functionalization of fluorinated compounds, providing access to partially fluorinated building blocks that are otherwise challenging to synthesize [2] [3].

Reaction Mechanism and Pathways

Fundamental Mechanistic Principles

The hydrogermylation of unsaturated bonds using this compound proceeds through distinct mechanistic pathways depending on the catalytic system employed. Radical-mediated processes involve the initial generation of a germanium-centered radical through homolytic cleavage of the Ge-H bond, facilitated by radical initiators or thermal conditions. This radical subsequently adds to the electron-deficient carbon of alkynes or alkenes, forming a carbon-centered vinyl radical intermediate. The regioselectivity of this addition is governed by the relative stability of the resulting radical species, while the stereoselectivity (typically favoring Z-isomers) results from anti-addition across the triple bond [1].

In contrast, transition metal-catalyzed hydrogermylation involves oxidative addition of the Ge-H bond to the metal center, followed by coordination and insertion of the unsaturated substrate, and final reductive elimination to yield the germylated product. The rhodium-catalyzed process has been particularly effective for both hydrogermylation and concomitant C-F bond activation in fluorinated olefins [2]. The Lewis acidic nature of germanium in this compound can also facilitate unusual reaction pathways, including C-F bond activation in highly fluorinated substrates, where the germanium center interacts with fluorine atoms to promote defluorination [3].

Visual Representation of Reaction Pathways

The following diagram illustrates the competing pathways in this compound-mediated reactions:

Figure 1: Competing Pathways in this compound Reactions. This diagram illustrates the radical-mediated and transition metal-catalyzed mechanisms for hydrogermylation, including the competitive C-F bond activation pathway observed with fluorinated substrates.

Catalytic Systems and Conditions

Overview of Catalytic Methods

Various catalytic systems have been developed for this compound-mediated hydrogermylation, each offering distinct advantages for specific substrate classes and selectivity requirements. The choice of catalyst significantly influences the reaction efficiency, regioselectivity, and functional group tolerance, enabling tailored approaches for different synthetic goals.

Table 1: Comparison of Catalytic Systems for Hydrogermylation with this compound

| Catalyst System | Substrate Scope | Reaction Conditions | Key Products | Selectivity Notes | Reference |

|---|---|---|---|---|---|

| Rh complexes (e.g., [Rh(GePh₃)(PEt₃)₃]) | Fluorinated olefins (3,3,3-trifluoropropene) | Mild conditions, often room temperature | C-F activation products or hydrogermylation adducts | Dependent on substrate and presence of base | [2] |

| Radical initiators (ACCN) | 5-Ethynyluracil nucleosides | Toluene, 90°C, inert atmosphere | Z-vinyl germanes (Z/E: 95:5) | High Z-selectivity via anti-addition | [1] |

| Et₃B/O₂ system | 5-Ethynyluracil nucleosides | THF, -78°C to 0°C | Z-vinyl germanes | Excellent Z-selectivity, avoids ketone byproducts | [1] |

| Pd(PPh₃)₄ | 5-Ethynyluracil nucleosides | THF, room temperature | E-vinyl germanes | Complete E-selectivity, α-addition byproduct | [1] |

| Lewis acidic aluminum fluoride | Tetrafluoropropenes | Elevated temperatures | Consecutive hydrogermylation/C-F activation | Defluorinated allylic germanes | [3] |

Catalyst Selection Guidelines

The optimal choice of catalytic system depends primarily on the substrate characteristics and desired selectivity. For radical-sensitive substrates or when Z-selectivity is preferred, Et₃B/O₂ initiation at low temperatures provides excellent control while minimizing byproduct formation. When employing fluorinated olefins, rhodium-based catalysts offer unique capabilities for C-F bond activation alongside hydrogermylation. For stereodivergent synthesis and access to E-isomers, palladium catalysts represent the preferred option, albeit with potential regioselectivity concerns. The stability of reaction components under the chosen conditions must also be considered, as demonstrated by the tendency of some vinyl germanes to undergo protiodegermylation or oxidation under harsh conditions [1].

Detailed Experimental Protocols

Protocol 1: Hydrogermylation of 5-Ethynyluracil Nucleosides

4.1.1 Materials and Equipment

- Protected 5-ethynyluracil nucleosides (e.g., 1-(β-D-arabinofuranosyl)-5-ethynyluracil, 1.0 equiv.)

- This compound (1.2-1.5 equiv.)

- Radical initiator: 1,1'-azobis(cyclohexanecarbonitrile) (ACCN, 0.1-0.3 equiv.) or triethylborane (Et₃B, 1.0 M solution in hexanes, 0.2-0.5 equiv.)

- Anhydrous toluene or tetrahydrofuran (THF)

- Inert atmosphere apparatus (argon or nitrogen)

- Heating mantle or oil bath (for ACCN) or cryogenic cooling apparatus (for Et₃B)

- Standard chromatography equipment for purification

4.1.2 Step-by-Step Procedure

Reaction Setup: In a flame-dried Schlenk flask under inert atmosphere, dissolve the protected 5-ethynyluracil nucleoside (1.0 mmol) in anhydrous toluene (for ACCN) or THF (for Et₃B) to achieve a concentration of approximately 0.1 M.

Addition of Reagents: Add this compound (1.2-1.5 mmol) to the reaction mixture, followed by the radical initiator:

- For ACCN-mediated reactions: Add ACCN (0.1-0.3 mmol) and heat the reaction mixture at 90°C for 4-16 hours with stirring.

- For Et₃B-mediated reactions: Cool the reaction mixture to -78°C and add Et₃B (0.2-0.5 mmol, as a 1.0 M solution in hexanes). Allow the reaction to warm gradually to 0°C and maintain at this temperature for 6-12 hours.

Reaction Monitoring: Monitor reaction progress by TLC or LC-MS until complete consumption of the starting nucleoside is observed.

Work-up Procedure: After completion, concentrate the reaction mixture under reduced pressure and purify the crude product by flash chromatography on silica gel using hexane/ethyl acetate gradients as eluent.

Product Characterization: The characteristic Z-vinyl germane product exhibits distinctive NMR features including a vinyl proton coupling constant of J = 13.5 Hz, compared to J = 18.8 Hz for the E-isomer [1]. Isolated yields typically range from 40-68% depending on the specific nucleoside substrate and reaction conditions.

4.1.3 Important Notes and Troubleshooting

- Oxygen exclusion is critical for successful radical-mediated reactions; ensure proper degassing of solvents and maintenance of inert atmosphere.

- For Et₃B-initiated reactions, strict temperature control is essential to minimize formation of the ketone byproduct (5-[2-(triphenylgermyl)acetyl]uracil).

- When using ACCN initiator, the reaction may produce ketone byproducts (5-15% yield) through a pathway involving oxygen trapping of the vinyl radical intermediate [1].

- If E-isomer is desired, consider using Pd(PPh₃)₄ catalyst in THF at room temperature, though this may result in regioisomeric mixtures.

Protocol 2: Hydrogermylation of 3,3,3-Trifluoropropene with Concomitant C-F Activation

4.2.1 Materials and Equipment

- Rhodium germyl complex [Rh(GePh₃)(PEt₃)₃] (prepared according to literature methods, 1-5 mol%)

- 3,3,3-Trifluoropropene (2-5 equiv.)

- This compound (1.0 equiv.)

- Anhydrous solvent (typically toluene or THF)

- Pressure-rated Schlenk tube or sealed reaction vessel

- Inert atmosphere equipment

4.2.2 Step-by-Step Procedure

Catalyst Preparation: Generate the active rhodium germyl catalyst [Rh(GePh₃)(PEt₃)₃] in situ from [Rh(H)(PEt₃)₃] and this compound, or prepare it separately according to literature procedures [2].

Reaction Setup: In a pressure-rated Schlenk tube under inert atmosphere, combine the rhodium germyl complex (0.02-0.05 mmol), this compound (1.0 mmol), and anhydrous toluene (5 mL).

Addition of Substrate: Condense 3,3,3-trifluoropropene (2.0-5.0 mmol) into the reaction vessel at low temperature (-78°C), then seal the vessel and allow it to warm to room temperature.

Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated temperature (40-60°C) and monitor by NMR spectroscopy for consumption of starting materials.

Product Isolation: After complete conversion (typically 2-12 hours), concentrate the reaction mixture and purify by flash chromatography or recrystallization to obtain (3,3-difluoroallyl)this compound and the rhodium fluorido complex [Rh(F)(PEt₃)₃] as byproduct.

Catalytic Performance: This system achieves catalytic turnover under mild conditions and can be adapted for the hydrogermylation of other fluorinated olefins [2].

Applications in Synthetic and Medicinal Chemistry

Nucleoside Modification and Bioactive Compounds

The application of this compound hydrogermylation in nucleoside chemistry has enabled efficient access to germanium-containing nucleoside analogues with demonstrated biological activity. These compounds represent a relatively unexplored class of metallonucleosides with potential therapeutic applications.

Table 2: Applications of this compound Hydrogermylation in Nucleoside Synthesis

| Nucleoside Substrate | Reaction Conditions | Major Product | Biological Activity/Applications | Reference |

|---|---|---|---|---|

| 5-Ethynyl-2'-deoxyuridine | Ph₃GeH/ACCN/90°C | Z-5-[2-(Triphenylgermyl)vinyl]-2'-deoxyuridine | Potential antiviral activity, synthetic intermediate for radiohalogenation | [1] |

| 1-(β-D-Arabinofuranosyl)-5-ethynyluracil | Ph₃GeH/Et₃B/0°C | Z-5-[2-(Triphenylgermyl)vinyl]arabinosyl uridine | Analogues show cytotoxicity and antiviral activity | [1] |

| 5-Ethynyluridine | Ph₃GeH/Pd(PPh₃)₄/rt | E-5-[2-(Triphenylgermyl)vinyl]uridine | Stereodivergent synthesis, potential for radiohalogenation | [1] |

| Protected 5-iodouracil nucleosides | Sequential Sonogashira/hydrogermylation | Z-5-[2-(Triphenylgermyl)vinyl]uracil derivatives | Versatile approach to diverse germanium-containing nucleosides | [1] |

The biological significance of germanium-containing nucleosides is underscored by studies demonstrating that 5-trimethylgermyl-2'-deoxyuridine inhibits HSV-1 replication in vitro and blocks incorporation of thymidine into DNA of cancer ovarian cells [1]. Similarly, other germanium-modified nucleoside analogues have shown pronounced cytotoxicity and significant antiviral activity, highlighting the potential of hydrogermylation as a method for creating bioactive compounds.

Functionalization of Fluorinated Compounds

The reaction of this compound with fluorinated olefins enables both conventional hydrogermylation and catalytic C-F bond activation, providing access to partially fluorinated organogermanium compounds that serve as valuable building blocks in materials science and agrochemistry.

Table 3: Applications in Fluorinated Substrate Functionalization

| Fluorinated Substrate | Catalytic System | Primary Products | Reaction Type | Applications |

|---|---|---|---|---|

| 3,3,3-Trifluoropropene | [Rh(GePh₃)(PEt₃)₃] | (3,3-Difluoroallyl)this compound, [Rh(F)(PEt₃)₃] | C-F activation | Synthesis of fluorinated building blocks |

| Tetrafluoropropenes | Lewis acidic aluminum fluoride | Consecutive hydrogermylation/C-F activation products | Tandem transformation | Access to complex fluorinated architectures |

| Various fluorinated olefins | Rhodium hydrido complexes | Defluorinated hydrogermylation products | Competitive pathways | Materials synthesis |

The versatility of this compound in these transformations is particularly valuable given the importance of fluorinated compounds in the development of pharmaceuticals, agrochemicals, and functional materials. The ability to selectively activate C-F bonds, among the strongest single bonds in organic chemistry, underscores the unique reactivity of germanium-based systems in these challenging transformations [2] [3].

Characterization and Analytical Methods

Spectroscopic Techniques

Comprehensive characterization of this compound-derived products employs multiple spectroscopic methods to confirm structure and assess isomeric purity:

NMR Spectroscopy: Both ¹H and ¹³C NMR provide critical information about product structure and stereochemistry. For vinyl germanes, the vinyl proton coupling constants distinguish between E (J = 18.8 Hz) and Z (J = 13.5 Hz) isomers [1]. ¹⁹F NMR is essential for characterizing products derived from fluorinated substrates, providing insights into C-F activation processes.

X-ray Crystallography: Single-crystal X-ray analysis unambiguously confirms molecular structures, as demonstrated for (3,3-difluoroallyl)this compound and 1,1,1-trifluoropropane-3-triphenylgermane [2]. This technique provides precise bond length and angle measurements that reveal structural distortions induced by fluorine substituents.

Quantitative Analysis Methods

For complex mixtures or materials science applications, additional analytical approaches may be employed:

XRD Quantitative Analysis: Although primarily used for clay minerals, methods like the reference intensity ratio (RIR), mineral intensity factor (MIF), and Rietveld refinement can be adapted for quantifying germanium-containing compounds in mixed phases [4]. The selection of appropriate characteristic reflections and standards is crucial for accurate quantification.

Chromatographic Techniques: HPLC and GC-MS methods help determine isomeric ratios and quantify byproducts in reaction mixtures, particularly important for assessing the selectivity of hydrogermylation protocols.

Conclusion and Future Perspectives

This compound-mediated hydrogermylation represents a versatile and valuable methodology for the formation of carbon-germanium bonds across diverse unsaturated substrates. The strategic application of this transformation enables efficient access to functionally rich organogermanium compounds with applications in medicinal chemistry, materials science, and synthetic methodology. The continued development of catalytic systems with enhanced selectivity and functional group tolerance will further expand the utility of these reactions, while mechanistic studies provide deeper insights into the unique reactivity patterns of germanium-based reagents.

The demonstrated biological activity of germanium-containing nucleosides, coupled with the versatile reactivity of this compound in both hydrogermylation and C-F activation, suggests significant potential for future applications in drug discovery and development. As methodologies for incorporating germanium into complex molecules continue to advance, this compound-based transformations will undoubtedly play an increasingly important role in synthetic chemistry.

References

- 1. of 5-Ethynyluracil Nucleosides: Formation of... Hydrogermylation [pmc.ncbi.nlm.nih.gov]

- 2. Competing reaction pathways of 3,3,3-trifluoropropene at rhodium... [pubs.rsc.org]

- 3. (PDF) Consecutive Transformations of Tetrafluoropropenes... [academia.edu]

- 4. sciencedirect.com/science/article/pii/S2451912X17300703 [sciencedirect.com]

Comprehensive Guide to NHC-Copper(I) Triphenylgermyl Complexes: Synthesis, Characterization, and Catalytic Applications

Introduction to NHC-Supported Copper Germyl Complexes

N-heterocyclic carbene (NHC)-supported copper(I) triphenylgermyl complexes represent an emerging class of organometallic compounds with significant potential in synthetic chemistry. While copper silyl and stannyl chemistry has been extensively developed, copper germyl complexes have remained largely unexplored until recently. These compounds serve as valuable sources of nucleophilic triphenylgermyl anions ([Ph₃Ge]⁻) and function as key intermediates in catalytic processes, offering orthogonal reactivity compared to their silicon and tin analogues. The perception of germanium as merely a "big silicon" has limited its investigation, but recent studies have demonstrated unique reactivity patterns that justify increased attention in organometallic chemistry and catalyst design [1].

The strategic application of NHC ligands has proven crucial in stabilizing these otherwise reactive copper-germanium bonds. NHCs provide a tuneable coordination environment that can be modified through steric and electronic adjustments to optimize complex stability and reactivity. This guide details the synthesis, structural characterization, and application of these complexes, with particular focus on their utility in catalytic transformations relevant to pharmaceutical and fine chemical synthesis [2].

Synthesis Protocols and Methodologies

General Synthesis of (NHC)CuGePh₃ Complexes

The synthesis of NHC-supported copper(I) triphenylgermyl complexes typically proceeds via σ-bond metathesis between NHC-copper alkoxides and triphenylgermane (Ph₃GeH). This method effectively deprotonates the germane, yielding the target complexes with concurrent formation of alcohol byproducts [1] [2].

Standard Procedure for (SIMes)CuGePh₃ (Compound 1):

- Charge (SIMes)CuOtBu (1.0 equiv) and Ph₃GeH (1.0 equiv) in C₆D₆.

- Heat the reaction mixture at 40°C for 72 hours with continuous stirring.

- Monitor reaction progress by ¹H NMR spectroscopy by observing the disappearance of the germane hydride resonance at 5.85 ppm.

- Confirm formation of the product by the appearance of tBuOH signals in the NMR spectrum [1].

Alternative Procedure for Bulkier NHC Ligands (IPr, 6-Dipp): For NHC ligands with greater steric demand, the methoxide analogue proves superior to the tert-butoxide:

- Prepare (NHC)CuOMe in situ or as a precursor complex.

- React with Ph₃GeH (1.0 equiv) in toluene or benzene solvent.

- Heat at 40-60°C until reaction completion (typically 24-48 hours) [1].

Special Case for Challenging Systems (6-Mes): When the alkoxide route proves problematic:

- Utilize (6-Mes)CuMes as copper precursor.

- React with Ph₃GeH (1.0 equiv) in toluene.

- Stir at room temperature or with mild heating until complete consumption of starting materials [1].

Practical Considerations and Optimization

- Solvent Selection: Toluene and benzene are optimal solvents; ensure thorough degassing to prevent copper oxidation

- Temperature Control: Maintain reaction temperatures between 40-60°C to balance reaction rate with complex stability

- Atmosphere: Perform all reactions under inert atmosphere (argon or nitrogen) using standard Schlenk techniques or glovebox methods

- Purification: Crystallize products by slow cooling of saturated toluene solutions or via vapor diffusion of hexane into toluene solutions [1]

Table 1: Synthesis Conditions for Various (NHC)CuGePh₃ Complexes

| Complex | NHC Ligand | Copper Precursor | Reaction Conditions | Yield |

|---|---|---|---|---|

| 1 | SIMes | (SIMes)CuOtBu | C₆D₆, 40°C, 72 h | Quantitative (by NMR) |

| 2 | IPr | (IPr)CuOMe | Toluene, 40°C, 24-48 h | High |

| 3 | 6-Mes | (6-Mes)CuMes | Toluene, rt to 40°C | Moderate to High |

| 4 | 6-Dipp | (6-Dipp)CuOMe | Toluene, 40°C, 24-48 h | High |

Structural Characterization and Properties

Crystallographic Analysis

Structural authentication of these complexes via single-crystal X-ray diffraction reveals key geometric parameters that influence their reactivity:

Table 2: Structural Parameters from X-ray Crystallography

| Complex | C–Cu Bond Length (Å) | Cu–Ge Bond Length (Å) | C–Cu–Ge Angle (°) | Molecular Geometry |

|---|---|---|---|---|

| 1 | 1.9185(18) | ~2.4 (estimated) | 169.49(6) | Near-linear |

| 2 | 1.9126(16), 1.9182(16) | ~2.4 (estimated) | 171.24(5), 171.36(5) | Near-linear |

| 3 | 1.9340(15) | ~2.4 (estimated) | 173.48(5) | Near-linear |

| 4 | 1.949(6) | ~2.4 (estimated) | 171.77(16) | Near-linear |

All complexes crystallize as monomers with coordination geometries that are close to linear at copper centers. The observed trend of increasing C–Cu bond length from 5-membered to 6-membered carbene ligands reflects the enhanced donor properties of the expanded NHC systems [1].

Spectroscopic Characterization

¹H NMR Spectroscopy:

- Monitor reaction progress by disappearance of Ge-H resonance at δ 5.85 ppm

- NHC backbone protons appear in characteristic regions (δ 6.5-7.5 ppm for aromatic systems)

- Phenyl groups on germanium display resonances at δ 7.4-7.8 ppm

Additional Characterization Methods:

- ¹³C NMR: Carbene carbon resonances typically observed at δ 180-220 ppm

- Elemental Analysis: Confirm composition of isolated complexes

- Mass Spectrometry: ESI-MS or FAB-MS to verify molecular ion peaks [1]

Stoichiometric Reactivity and Applications

σ-Bond Metathesis Reactions

(IPr)CuGePh₃ functions as a convenient source of [Ph₃Ge]⁻ nucleophile in reactions with p-block halides:

General Procedure:

- Dissolve (IPr)CuGePh₃ (1.0 equiv) in appropriate anhydrous solvent (typically toluene or benzene)

- Add electrophilic substrate (1.0-1.2 equiv) at room temperature

- Monitor reaction by NMR spectroscopy or TLC

- Isolate products through standard workup and purification techniques [1]

π-Bond Insertion Reactions

The Cu–Ge bond undergoes insertion reactions with various unsaturated substrates:

Protocol for Heterocumulene Insertion:

- Charge (IPr)CuGePh₃ (1.0 equiv) in toluene

- Add heterocumulene (tBuNCS, CS₂, or PhNCO; 1.0-1.5 equiv)

- Stir at room temperature or mild heating (25-40°C) until complete

- Characterize resulting germyl-substituted carboxylate derivatives (IPr)CuXC(Y)GePh₃ (X = S, NPh; Y = S, NtBu, O) by NMR and X-ray crystallography [1]

Alkyne Insertion Protocol:

- React (IPr)CuGePh₃ (1.0 equiv) with phenylacetylene (1.0-2.0 equiv)

- Both Markovnikov and anti-Markovnikov regioisomers are typically observed

- Separate isomers by column chromatography or recrystallization

- Characterize products by comprehensive NMR analysis [1]

Catalytic Applications

Tin/Germanium Cross Coupling

NHC-copper(I) triphenylgermyls serve as intermediates in catalytic tin/germanium cross coupling:

Diagram 1: Catalytic Tin/Germanium Cross Coupling

Catalytic Protocol:

- Charge mixture of Ph₃GeH (1.0 equiv) and tin(IV) alkoxide (1.0 equiv)

- Add NHC-copper(I) alkoxide catalyst (10 mol%)

- Heat reaction to 60-80°C in toluene or benzene solvent

- Monitor reaction progress by NMR spectroscopy

- Isolate germanium/tin cross-coupled product after standard workup [1]

Hydrogermylation of Michael Acceptors

These complexes catalyze the hydrogermylation of activated alkenes with high regioselectivity:

General Hydrogermylation Procedure:

- Combine Michael acceptor (1.0 equiv) with Ph₃GeH (1.0-1.2 equiv)

- Add NHC-copper(I) alkoxide catalyst (10 mol%)

- Stir at room temperature or mild heating (25-40°C)

- Monitor reaction by TLC or NMR until complete consumption of starting materials

- Purify β-germylated products by column chromatography or recrystallization [1]

Substrate Scope: The reaction proceeds effectively with seven different activated alkenes, consistently providing the β-germylated regioisomer, which implies nucleophilic behavior at germanium throughout the catalytic cycle [1] [2].

Experimental Considerations and Troubleshooting

Handling and Storage

- Air and Moisture Sensitivity: All complexes are highly sensitive to air and moisture; manipulate under inert atmosphere

- Storage Conditions: Store as solid powders under argon or nitrogen at -20°C to -35°C

- Solution Stability: Solutions in benzene or toluene are moderately stable under inert atmosphere for several hours at room temperature

Common Experimental Challenges

- Incomplete Reactions: For sluggish reactions with bulky NHCs, switch from tert-butoxide to methoxide copper precursors

- Low Yields: Ensure rigorous exclusion of oxygen and moisture from solvents and starting materials

- Decomposition: Avoid elevated temperatures (>80°C) during synthesis and purification

- Crystallization Issues: Employ slow vapor diffusion of hexane into saturated toluene solutions for optimal crystal growth

Safety and Regulatory Considerations

- Germanium Compounds: this compound and derivatives may present unknown toxicity; handle with appropriate PPE

- Copper Salts: May cause skin and eye irritation; avoid inhalation of dust

- Solvents: Toluene and benzene are flammable and toxic; use in well-ventilated areas or fume hoods

- Waste Disposal: Collect all germanium and copper-containing waste for proper hazardous material disposal

Conclusion and Future Perspectives

NHC-supported copper(I) triphenylgermyl complexes represent versatile reagents and catalysts in organogermanium chemistry. Their synthesis via σ-bond metathesis provides reliable access to these previously underexplored compounds. The documented reactivity patterns, including insertion reactions and catalytic applications in cross-coupling and hydrogermylation, establish their utility in synthetic methodology development.

Future research directions may include expanding the substrate scope for catalytic applications, developing asymmetric variants using chiral NHC ligands, and exploring photocatalytic manifolds. The growing interest in germanium in materials science and medicinal chemistry further enhances the potential impact of these protocols.

References

Application Notes: Deoxygenative Germylation of Aromatic Amides

This protocol describes a method for the synthesis of α-germylamines via the deoxygenative cross-coupling of aromatic amides with hydrogermanes [1] [2]. This transformation is significant for the efficient incorporation of germanium into molecular frameworks, which is a valuable strategy for altering the pharmacological profiles of drug-like molecules [2].

The reaction proceeds through a Mg/SmI₂-mediated reductive deoxygenation of the amide substrate to generate an α-aminocarbene intermediate. This highly reactive species subsequently undergoes an insertion into the Ge-H bond of the hydrogermane, forming the desired C-Ge bond [2].

Key Advantages:

- Broad Applicability: The method allows for the incorporation of germanium into several drug-molecule-derived amides [2].

- Direct Synthesis: It provides a straightforward route to biologically important α-germylamines from readily available amide precursors [2].

Experimental Protocol

Reaction Setup and Procedure:

- Preparation: Conduct all operations in an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or a glovebox.

- Charge Reactants: In a flame-dried reaction vessel, combine the aromatic amide (1.0 equiv) and hydrogermane (exact stoichiometry to be optimized, see Table below).

- Add Solvent: Add anhydrous tetrahydrofuran (THF) as the solvent.

- Add Magnesium (Mg) Powder: Add powdered magnesium (Mg, 2.0 equiv) to the reaction mixture [2].

- Initiate Reaction: Add a solution of samarium(II) iodide (SmI₂, 2.0 equiv) in THF to the stirred suspension [2].

- Stirring: Stir the resulting mixture at room temperature for 12 hours.

- Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

- Quenching: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

- Extraction: Extract the aqueous layer with ethyl acetate (EtOAc) three times.

- Combination and Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄).

- Concentration: Filter the solution and concentrate the filtrate under reduced pressure.

- Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure α-germylamine product.

Critical Parameters & Data

The table below summarizes the core components and their roles in the reaction:

Table 1: Reaction Components and Optimization Data

| Component | Role/Variation | Effect / Note |

|---|---|---|

| Amide | Aromatic amides | Substrate; drug-molecule-derived amides are compatible [2]. |

| Hydrogermane | e.g., Triphenylgermane (Ph₃GeH) | Germylation reagent; exact scope of hydrogermanes used is not fully detailed in abstracts [1] [2]. |

| Reductant System | Mg (2.0 equiv) / SmI₂ (2.0 equiv) | Essential for deoxygenation and carbene formation; other systems not reported [2]. |

| Solvent | Tetrahydrofuran (THF) | Anhydrous conditions are required. |

| Temperature | Room Temperature | Reaction is conducted at ambient temperature [2]. |

| Time | 12 hours | Standard reaction time [2]. |

Workflow and Mechanism

The following diagram illustrates the proposed mechanism and experimental workflow for the deoxygenative germylation reaction, based on the described protocol:

Troubleshooting Guide

Table 2: Common Issues and Solutions

| Problem | Potential Cause | Suggested Solution |

|---|---|---|

| Low Conversion | Inefficient reduction | Ensure SmI₂ solution is fresh and titrated. Confirm Mg powder is active. |

| Moisture/Oxygen | Strictly maintain anhydrous and anaerobic conditions throughout. | |

| Product Decomposition | Unstable intermediate | Consider shorter reaction times or lower temperatures if applicable. |

| Difficult Purification | Complex byproducts | Optimize the eluent system for column chromatography carefully. |

Safety and Environmental Considerations

- Samarium(II) Iodide (SmI₂): Highly reactive and air-sensitive. Handle only under an inert atmosphere.

- Hydrogermanes: Organogermanium compounds should be handled with care, using appropriate personal protective equipment (PPE) due to potential unknown toxicity.

- Solvents: Use anhydrous THF in a well-ventilated area, away from sparks or open flames.

- Waste Disposal: Dispose of all chemical waste, particularly heavy metal and germanium-containing waste, according to local institutional regulations.

References

use of Ph3GeH in Grignard-type germylation reactions

Introduction to Triphenylgermane (Ph₃GeH)

This compound is an organogermanium compound (C₁₈H₁₆Ge) characterized by a germanium atom bonded to three phenyl groups and one hydrogen atom [1]. The Ge-H bond is the key site of reactivity, allowing this molecule to participate in various transformations. Its structure is tetrahedral around the germanium center, a geometry confirmed by X-ray crystallographic studies of related compounds [1].

A primary synthetic route to Ph₃GeH involves the reduction of triphenylgermanium chloride (Ph₃GeCl) with lithium aluminium hydride (LiAlH₄) [1]: Ph₃GeCl + LiAlH₄ → Ph₃GeH + LiCl + AlH₃

Comparative Analysis of Group 14 Reagents

The utility of Ph₃GeH is best understood by comparing it to analogues from the same group in the periodic table.

- Table 1: Comparison of Group 14 Hydride Reagents [1]

| Compound Name | Molecular Formula | Central Atom | Key Characteristics & Reactivity |

|---|---|---|---|

| Triphenylsilane | C₁₈H₁₈Si | Silicon (Si) | More stable than this compound; widely used in silicon chemistry. |

| This compound | C₁₈H₁₆Ge | Germanium (Ge) | Offers a balance between steric hindrance and reactivity; key precursor to Ph₃GeLi. |

| Triphenylstannane | C₁₈H₁₈Sn | Tin (Sn) | Exhibits similar reactivity patterns; often used as a reagent in organic synthesis. |

Applications and Reaction Protocols

This compound is not typically used in a direct "Grignard-type" reaction. Instead, its primary application in this context is as a precursor to the triphenylgermyllithium (Ph₃GeLi) anion, a potent nucleophile analogous to a Grignard reagent [1].

Protocol 1: Generation of Triphenylgermyllithium (Ph₃GeLi) and Reaction with Electrophiles

This two-step protocol describes the synthesis of the key nucleophile and its subsequent reaction [1].

- Step 1: Synthesis of Ph₃GeLi

- Reagents: Triphenylgermanium chloride (Ph₃GeCl), Lithium metal (Li), anhydrous Tetrahydrofuran (THF).

- Procedure: Add small pieces of lithium metal to a solution of Ph₃GeCl in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). Stir the reaction mixture at room temperature or under gentle heating until the reaction is complete (monitored by TLC or other appropriate methods). The reaction produces triphenylgermyllithium.

- Step 2: Reaction with an Electrophile (E+)

- Reagents: Solution of Ph₃GeLi from Step 1, Electrophile (e.g., alkyl halide, carbonyl compound).

- Procedure: Cool the solution of Ph₃GeLi to 0°C. Slowly add the electrophile. After complete addition, allow the reaction to warm to room temperature and stir until consumption of the intermediate is confirmed.

- Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether). Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

- Purification: Purify the crude product, Ph₃GeE, using recrystallization from n-hexane or column chromatography. Yields for this type of process can exceed 85% after recrystallization [1].

The mechanism of this reaction follows a standard nucleophilic addition pathway, which can be visualized in the following workflow:

Protocol 2: Modern Photocatalytic Germylation via Hydrogen Atom Transfer (HAT)

A groundbreaking 2025 study describes a method to generate germyl radicals directly from Ph₃GeH under mild, photocatalytic conditions [2]. This method is excellent for functionalizing complex molecules.

- Reagents:

- Substrate: Hypervalent iodine reagents (as SOMOphiles), terminal alkenes/alkynes, or other radical acceptors.

- Catalyst: 9,10-Phenanthraquinone (PCHAT9).

- Hydrogen Source: this compound (Ph₃GeH).

- Solvent: An appropriate dry solvent (as specified in the method).

- Light Source: Visible light (e.g., blue LEDs).

- Procedure:

- Add Ph₃GeH, the hypervalent iodine substrate, and the PCHAT9 photocatalyst to a dry reaction vessel.

- Purge the mixture with an inert gas (e.g., nitrogen or argon) to remove oxygen.

- Add the solvent, seal the vessel, and irradiate the reaction mixture with visible light while stirring at room temperature.

- Monitor the reaction progress by TLC or LC-MS.

- Work-up and Purification: After completion, concentrate the reaction mixture under reduced pressure. Purify the crude material using flash column chromatography to obtain the functionalized germane product.

- Table 2: Photocatalytic Germylation of Ph₃GeH with Different Substrates [2] | Substrate Type | Example | Product | Key Feature | | :--- | :--- | :--- | :--- | | Hypervalent Iodine Reagents | Alkyne-containing | Ethynyl-germanes | Streamlined access to functionalized germanes. | | Terminal Alkenes | Electron-deficient | Vinyl-germanes | Radical addition across the double bond. | | Other SOMOphiles | Nitriles, Phenyl | Nitrile-, Phenyl-germanes | Diversifies the array of accessible organogermanium compounds. |

The mechanism of this modern photocatalytic method is distinct from the classical nucleophilic pathway and can be summarized as follows:

Key Considerations for Researchers

- Handling and Stability: Like Grignard reagents, Ph₃GeLi and other organometallic intermediates are air- and moisture-sensitive. All reactions must be performed under an inert atmosphere using anhydrous solvents and standard Schlenk-line or glovebox techniques [3] [4] [5].

- Advantages of Photocatalysis: The photocatalytic HAT method represents a significant methodological leap. It avoids the need for strongly basic or pyrophoric reagents, offers excellent functional group tolerance, and provides access to structurally novel organogermanium compounds that are difficult to synthesize by routine methods [2].

- Analytical Confirmation: The identity and purity of Ph₃GeH and its derivatives should be confirmed by techniques such as ( ^1 \text{H} ) NMR, multinuclear NMR (including ( ^{13}\text{C} ) and ( ^{73}\text{Ge} )), and mass spectrometry [1].

Future Outlook

Research into organogermanium compounds like Ph₃GeH is motivated by their potential in materials science (e.g., organic electronics and OLEDs) and biomedicine, where some derivatives have shown antitumor and antiangiogenic properties [1]. The development of efficient, modern methods such as photocatalytic germylation is crucial for exploring this untapped potential and will likely be a focus of future research.

References

- 1. Buy this compound | 2816-43-5 [smolecule.com]

- 2. Photocatalytic Germylation via Direct Hydrogen Atom Transfer | CoLab [colab.ws]

- 3. reagent - Wikipedia Grignard [en.wikipedia.org]

- 4. - Wikipedia Grignard reaction [en.wikipedia.org]

- 5. sciencedirect.com/topics/chemistry/ grignard -reagent [sciencedirect.com]

triphenylgermane as hydrogermylation reagent for activated alkenes

Documented Applications of Triphenylgermane

While not with activated alkenes, this compound has been utilized as a catalyst or reagent in other synthetic contexts, demonstrating its general utility in organic synthesis.

The table below summarizes a key documented application:

| Application Context | Role of this compound | Reaction Type | Key Outcome | Source |

|---|---|---|---|---|

| Synthesis of dihydropyrimidin-2(1H)-thione derivatives | Catalyst (as triphenylgermyl propionate) | Multi-component Biginelli-type reaction | Excellent yield, shorter reaction times | [1] |

Related Hydrogermylation Reactions

Recent research into hydrogermylation—the addition of Ge-H bonds across unsaturated bonds—highlights the growing interest in germanium chemistry, though often with germanes other than this compound.

- Polymer Modification: Addition poly(5-vinyl-2-norbornene) was successfully modified via hydrogermylation using triethylgermane and a platinum-NHC complex catalyst, producing high molecular weight soluble polymers [2].

- Activation of White Phosphorus: Hydrogermylation of white phosphorus (P4) with hydrogermanes provides a direct, "one-pot" route to transform P4 into useful monophosphorus compounds, offering a less toxic alternative to traditional tin-based methods [3].

Proposed Protocol and Workflow

Based on general principles from the related reactions and the known reactivity of this compound, here is a proposed workflow and a practical, generalized protocol you can adapt for hydrogermylation of activated alkenes.

General Procedure for Exploratory Hydrogermylation of Activated Alkenes

Step 1: Reaction Setup

- In an oven-dried Schlenk tube or vial, combine the activated alkene (e.g., an acrylate derivative, 1.0 equiv) with This compound (1.0 - 1.2 equiv).

- Add an appropriate dry, degassed solvent (e.g., toluene, THF, 0.1 - 0.5 M concentration relative to alkene).

- If a catalyst is required based on the alkene's reactivity, add it at this stage (e.g., a radical initiator like AIBN for a radical pathway, or a transition-metal catalyst like a Pt complex in an inert atmosphere glovebox) [3] [2].

Step 2: Reaction Execution

- Stir the reaction mixture at the required temperature (e.g., room temperature to reflux, depending on the initiation method).

- Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy until complete consumption of the starting alkene is observed.

Step 3: Work-up and Purification

- Once the reaction is complete, concentrate the mixture under reduced pressure.

- Purify the crude product using standard techniques such as flash column chromatography or recrystallization to obtain the pure hydrogermylation product.

Step 4: Analysis and Characterization

Key Considerations for Method Development

- Mechanism Insight: Hydrogermylation can proceed via radical or metal-catalyzed pathways. The search results indicate that silyl radicals (from silylboronates) can activate C-F bonds and add to alkenes [4]. A similar radical mechanism could be operative with germanes.

- Catalyst Selection: For less reactive alkenes, platinum-based complexes have been effectively used in hydrogermylation reactions [2].

- Material Note: Triphenylgermanium hydride (CAS 2816-43-5) is commercially available from chemical suppliers for research purposes [5].

References

- 1. A one-pot multicomponent facile synthesis of... [pubs.rsc.org]

- 2. of Addition Poly(5-vinyl-2-norbornene) | CoLab Hydrogermylation [colab.ws]

- 3. Hydrosilylation and hydrogermylation of white phosphorus [pubs.rsc.org]

- 4. of C–F bond in organic fluorides under mild and... Selective activation [communities.springernature.com]

- 5. Triphenylgermanium hydride | CAS 2816-43-5 | SCBT - Santa Cruz... [scbt.com]

Application Note: Axial Si/Ge Heterostructure Nanowire Synthesis

The following protocol is adapted from a 2023 study detailing the solution-phase synthesis of axial heterostructure Silicon and Germanium (hSG) nanowires (NWs) using triphenylgermane as the germanium precursor [1].

- Objective: To synthesize powder-form, solution-processable axial Si/Ge heterostructure nanowires for high-performance lithium-ion battery anodes.

- Principle: Growth occurs via the solution-liquid-solid (SLS) mechanism using Sn nanoparticles as a catalyst in a high-boiling-point solvent (squalane) [1].

Materials and Equipment

- Catalyst: Tin (Sn) nanoparticles (<150 nm diameter) [1].

- Solvent: Squalane (≥99% purity) [1].

- Silicon Precursor: Phenylsilane (PS) [1].

- Germanium Precursor: this compound (TPG) [1].

- Reaction Setup: Three-zone furnace with a Pyrex round-bottomed flask, condenser, Schlenk line, and Argon gas supply [1].

Step-by-Step Experimental Protocol

- Catalyst Preparation: Sonicate 5 mg of Sn nanoparticles in 9 mL of squalane for 5 minutes. Transfer the solution to a round-bottomed flask and connect it to the Schlenk line [1].

- System Dehydration: Heat the flask to 125°C under vacuum (<300 mTorr) for 30 minutes, then switch to an inert Argon atmosphere [1].

- Silicon NW Segment Growth:

- Germanium NW Segment Growth:

- Lower the reaction temperature to 430°C and allow it to stabilize for 15 minutes [1].

- Prepare the Ge precursor by mixing TPG with squalane in a 1:4 ratio and sonicating for 30 minutes [1].

- Inject 0.5 mL of the TPG/squalane mixture into the reaction system [1].

- Allow the reaction to proceed for 8 minutes [1].

- Reaction Quenching & Purification:

- Turn off the furnace to quench the reaction and let it cool to room temperature [1].

- Sonicate the flask for 5 seconds to redisperse the NWs, then centrifuge the solution at 5000 rpm for 10 minutes [1].

- Discard the supernatant, redisperse the precipitate in a toluene/isopropanol (1:1) mixture, and repeat the centrifugation wash twice more [1].

- Collect the final precipitate and dry it in a vacuum oven at 100°C for 12 hours. The typical NW yield is around 11 mg [1].

Quantitative Synthesis Data

| Parameter | Silicon Segment | Germanium Segment |

|---|---|---|

| Precursor | Phenylsilane (1 mL) | This compound (in 1:4 TPG:Squalane mix) |

| Reaction Temperature | 460 °C | 430 °C |

| Reaction Time | 40 minutes | 8 minutes |

| Catalyst | Sn nanoparticles (<150 nm) | Sn nanoparticles (<150 nm) |

Table 1: Key reaction parameters for the sequential growth of Si and Ge nanowire segments [1].

Material Characterization Methods

The synthesized hSG NWs can be characterized using the following techniques [1]:

- Electron Microscopy: Use Scanning Electron Microscopy (SEM) and high-angle annular dark-field Scanning Transmission Electron Microscopy (HAADF-STEM) to analyze morphology and Z-contrast between Si and Ge segments.

- Compositional Analysis: Employ Energy-Dispersive X-ray spectroscopy (EDX) to confirm the elemental distribution and heterostructure formation.

- Structural Analysis: Perform X-ray diffraction (XRD) to determine crystallinity and Raman spectroscopy to study phase and structural evolution.

Experimental Workflow

The diagram below summarizes the synthesis process.

Guidance for Further Research

- Explore Broader Context: The provided protocol is highly specific to nanowire synthesis. For other Si/Ge layer structures (e.g., thin films), you might explore general Chemical Vapor Deposition (CVD) methods. A patent [2] discusses using precursors like dichlorosilane or silane for SiGe layers, though it does not mention TPG, indicating potential areas for method adaptation.

- Verify Commercial Sources: Triphenylgermanium hydride (another name for this compound) is listed as a synthetic reagent by chemical suppliers like Santa Cruz Biotechnology [3]. You can check their current product documentation for potential application notes or detailed specifications.

References

Comprehensive Application Notes and Protocols: Tin/Germanium Cross Coupling Using Triphenylgermane

Introduction

The development of germanium-based cross-coupling methodologies represents an emerging frontier in synthetic chemistry that offers complementary reactivity to more established silicon and tin-based systems. While organogermanium compounds have historically been overshadowed by their lighter (silicon) and heavier (tin) congeners, recent investigations have revealed their unique potential as orthogonal transmetallation agents in various coupling contexts. This application note details a recently developed copper-catalyzed protocol for tin/germanium cross coupling that enables the efficient formation of Ge-Sn bonds through a σ-bond metathesis pathway, providing synthetic access to valuable organogermanium building blocks.

The protocol described herein specifically addresses the need for mild and selective methods to construct molecular frameworks containing heavy group 14 elements. Unlike traditional palladium-catalyzed cross-couplings that typically target carbon-carbon bond formation, this copper-based system facilitates main group element coupling between triphenylgermane and tin(IV) alkoxides, yielding germanium-tin bonded compounds with concomitant formation of alcohol. This methodology expands the synthetic toolbox available to researchers working in pharmaceutical development, materials science, and fundamental organometallic chemistry [1].

Materials and Reagents

Catalysts and Ligands

- N-Heterocyclic Carbene Copper(I) Complexes: The protocol employs (NHC)CuOR precursors where NHC can include SIMes (:C{N(Mes)CH₂}₂), IPr (:C{N(Dipp)CH}₂), 6-Mes (:C{N(Mes)CH₂}₂CH₂), or 6-Dipp (:C{N(Dipp)CH₂}₂CH₂) with Mes = 2,3,5-Me₃C₆H₂ and Dipp = 2,6-iPr₂C₆H₃ [1].

- Catalyst Loading: Optimal results are achieved with 10 mol% catalyst loading relative to substrates. The IPr-supported copper complex generally provides superior results in terms of conversion and yield [1].

- Catalyst Synthesis: NHC-copper(I) alkoxides can be prepared according to literature procedures through reaction of the corresponding NHC copper chloride with sodium tert-butoxide or sodium methoxide [1].

Substrates

- This compound (Ph₃GeH): This serves as the germanium nucleophile source. It should be stored under inert atmosphere and can be commercially sourced or synthesized through known procedures.

- Tin(IV) Alkoxides: Various tin(IV) alkoxides can be employed as electrophilic coupling partners. The reactivity depends on the alkoxide substituents, with less sterically hindered derivatives generally providing higher conversion rates.

Solvents and Handling

- Anhydrous Solvents: All reactions require strictly anhydrous conditions with solvents such as benzene-d6, toluene, or tetrahydrofuran (THF) dried over appropriate drying agents and degassed prior to use.

- Inert Atmosphere: Operations must be conducted under oxygen-free and moisture-free conditions using standard Schlenk techniques or in a glovebox environment to prevent catalyst decomposition and substrate oxidation.

Analytical Methods for Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for reaction monitoring and product characterization. Chemical shifts are reported relative to tetramethylsilane (TMS).

- X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural confirmation of products and intermediates [1].

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular formula assignment [1].

Experimental Protocol

Catalytic Tin/Germanium Cross Coupling

Table 1: Reaction Setup Components

| Component | Quantity | Equivalents | Handling Notes |

|---|---|---|---|

| This compound | 0.1 mmol | 1.0 | Weigh in glovebox |

| Tin(IV) alkoxide | 0.1 mmol | 1.0 | Weigh in glovebox |

| (IPr)CuOtBu catalyst | 0.01 mmol | 0.1 | Pre-weighed in vial |

| C₆D₆ (benzene-d6) | 0.5 mL | - | Dry, degas prior to use |

3.1.1 Procedure

Reaction Setup: In an argon-filled glovebox, combine this compound (0.1 mmol, 1.0 equiv) and tin(IV) alkoxide (0.1 mmol, 1.0 equiv) in a 5 mL reaction vial equipped with a magnetic stir bar.

Catalyst Addition: Add the pre-weighed (IPr)CuOtBu catalyst (0.01 mmol, 0.1 equiv) to the reaction mixture.

Solvent Introduction: Introduce anhydrous benzene-d6 (0.5 mL) to the reaction vial using a gas-tight syringe. The use of deuterated solvent enables direct monitoring by ¹H NMR spectroscopy without disturbing the reaction integrity.

Reaction Initiation: Seal the vial securely with a PTFE-lined cap, remove from the glovebox, and place in a pre-heated aluminum block at 40°C with constant stirring at 500 rpm.

Reaction Monitoring: Monitor reaction progress by periodic ¹H NMR analysis, specifically tracking the disappearance of the germane hydride resonance at 5.85 ppm and the appearance of alcohol protons.

Completion: The reaction typically reaches >95% conversion within 72 hours at 40°C. Extended reaction times may be necessary for sterically hindered tin alkoxides.

Workup: Once complete, cool the reaction mixture to room temperature and remove the solvent in vacuo to yield the crude product.

Purification: Purify the residual material by crystallization from saturated toluene solutions with hexane diffusion at room temperature to afford analytically pure (NHC)CuGePh₃ and tin-coupled products.

Diagram 1: Experimental workflow for catalytic tin/germanium cross coupling

Safety Considerations

- All organogermanium and organotin compounds should be handled as potentially toxic materials with appropriate personal protective equipment.

- Reactions must be conducted in well-ventilated fume hoods whenever possible, even when using glovebox techniques for initial setup.